molecular formula C15H17N3O B2738003 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1484868-13-4

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Katalognummer B2738003
CAS-Nummer: 1484868-13-4
Molekulargewicht: 255.321
InChI-Schlüssel: QKLJWCBUGRPHSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of 8-aza-bicyclo[3.2.1]octan-3-ol . It is a novel agent that affects diseases of the central nervous system . It is useful for treating cognitive deficits due to aging, stroke, head trauma, Alzheimer’s disease, or other neurodegenerative diseases, or schizophrenia . It also helps in the treatment of disorders related to excessive serotonergic stimulation, such as anxiety, aggression, and stress .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

The quinazolin-4-yl-azabicyclo[3.2.1]octan-3-ol framework serves as a base for synthesizing compounds with significant antimicrobial and anticancer properties. For instance, derivatives synthesized from 2,4-dihydroxoquinoline exhibited excellent antibacterial activity comparable to ampicillin and showed potential anticancer activity against HeLa cells. Molecular docking studies suggest these compounds are good β-tubulin inhibitors, indicating their promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Muscarinic Activities

Quinuclidin-3-yltriazole and tetrazole derivatives, including those with the quinazolin-4-yl-azabicyclo[3.2.1]octan moiety, have been evaluated for their muscarinic ligand potential. These compounds showed potency and efficacy as muscarinic ligands in radioligand binding assays, highlighting their potential in developing therapeutics targeting the muscarinic receptors (Wadsworth et al., 1992).

Antibacterial Agents

Bridged bicyclic analogues of the C7-piperazine, including the 8-azabicyclo[3.2.1]octane derivatives, have been prepared and demonstrated nearly equipotent antibacterial activity with their 7-piperazinyl analogues against Gram-negative and Gram-positive organisms. This underscores the structural versatility and therapeutic potential of the 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol scaffold in developing new antibacterial agents (Kiely et al., 1991).

Antinociceptive Agents

The 3-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles, including quinuclidines and 1-azanorbornanes with the quinazolin-4-yl moiety, are a novel class of muscarinic antinociceptive agents. These compounds have shown high affinity for muscarinic receptors and produced antinociception in vivo, indicating their potential as pain management therapeutics (Olesen et al., 1996).

Building Block for Muscarine Agonists and Antagonists

(R)-3-Quinuclidinol, a derivative of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, is a valuable building block in synthesizing muscarine M1 and M3 agonists and muscarine M3 antagonists. Its versatility in drug synthesis highlights the importance of the quinazolin-4-yl-azabicyclo[3.2.1]octan framework in medicinal chemistry (Chavakula et al., 2013).

Zukünftige Richtungen

Quinazoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions for “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name

8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLJWCBUGRPHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.